DNA-PK Biochemical Potency: Target Compound vs. Leading Clinical-Stage Inhibitors
High-strength differential evidence is limited for this compound. Direct biochemical IC50 data for 2,6-dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine against DNA-PK has not been identified in public literature. However, the compound is explicitly claimed within the Merck Patent GmbH morpholinylquinazoline patent family (US 9,126,952 B2; WO 2011/113512 A1), which discloses compounds as DNA-PK inhibitors for cancer radiosensitization [1]. Class-level inference from closely related 7-substituted-2-morpholino-quinazolines reported by Heppell and Al-Rawi (2016) indicates that structurally analogous compounds bearing the 4-phenylquinazoline core exhibit measurable but modest DNA-PK inhibition (<38% at 10 µM for the most active 8-aryl analog) [2]. This places the target compound's class in a potency range significantly below clinical-stage DNA-PK inhibitors such as peposertib (M3814, IC50 <3 nM) and AZD7648 (biochemical IC50 0.6 nM) , but potentially relevant for tool compound applications where a more moderate potency profile is desirable for mechanistic studies.
| Evidence Dimension | DNA-PK biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported; claimed in patent as DNA-PK inhibitor (US 9,126,952 B2) |
| Comparator Or Baseline | M3814 (peposertib): IC50 <3 nM; AZD7648: IC50 0.6 nM; closest structural analog 8-(dibenzo[b,d]thiophen-4-yl)-2-morpholino-quinazoline: 38% inhibition at 10 µM |
| Quantified Difference | Cannot be calculated due to absence of target compound IC50. Class members show >1000-fold lower potency than clinical benchmarks. |
| Conditions | Biochemical kinase assay (target compound conditions unspecified; comparators: DNA-PKcs ATP-competitive assay) |
Why This Matters
Users seeking a potent DNA-PK inhibitor for therapeutic development should benchmark expected potency against clinical leads; this compound may serve distinct purposes as a moderate-potency chemical probe or scaffold for further optimization.
- [1] Mederski W, Fuchss T, Zenke F. Morpholinylquinazolines. US Patent 9,126,952 B2. Granted 2015-09-08. Assigned to Merck Patent GmbH. View Source
- [2] Heppell JT, Al-Rawi JMA. Synthesis, structures elucidation, DNA-PK, PI3K and antiplatelet activity of a series of novel 7- or 8-(N-substituted)-2-morpholino-quinazolines. Medicinal Chemistry Research, 2016, 25(8), 1695–1704. View Source
